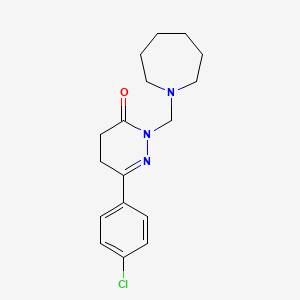

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Description

This compound belongs to the pyridazinone class, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its structure includes:

- 6-position: A 4-chlorophenyl group, which enhances lipophilicity and influences receptor binding.

- 2-position: An azepan-1-ylmethyl substituent (a seven-membered cyclic amine), which modulates steric and electronic properties.

- Core: A 4,5-dihydropyridazin-3(2H)-one scaffold, common in bioactive molecules targeting inflammation, hypertension, and neurological disorders .

Properties

Molecular Formula |

C17H22ClN3O |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C17H22ClN3O/c18-15-7-5-14(6-8-15)16-9-10-17(22)21(19-16)13-20-11-3-1-2-4-12-20/h5-8H,1-4,9-13H2 |

InChI Key |

HALOUKWKZVUWLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CN2C(=O)CCC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the pyridazinone class exhibit significant antimicrobial activity. For instance, derivatives of pyridazinones have been shown to effectively inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity. The presence of the azepane ring may enhance binding affinity to microbial targets, making this compound a candidate for further investigation in antimicrobial applications.

Anticancer Activity

Emerging studies suggest that 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's structural features may facilitate its interaction with cellular mechanisms involved in tumor growth inhibition.

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. The azepane ring may contribute to improved blood-brain barrier penetration, which is crucial for targeting neurodegenerative diseases. Preliminary findings suggest that it could modulate neurotransmitter receptors, providing protective effects against neurodegeneration.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential utility in developing new antibiotics.

- Cancer Cell Line Studies : In vitro experiments indicated that the compound induced apoptosis in several cancer cell lines through caspase activation, highlighting its potential as an anticancer agent.

- Neuroprotective Mechanisms : Research involving animal models has shown promising results regarding the compound's ability to protect against neurodegenerative processes by modulating neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2

The 2-position substituent significantly impacts biological activity:

- Compound 3 (): No substituent at position 2, with a 4-methylphenyl group at position 6, exhibited the highest anti-inflammatory activity (comparable to indomethacin).

- Compound 5 () : A hydroxymethyl (-CH2OH) group at position 2 reduced anti-inflammatory activity, suggesting steric hindrance or polarity may hinder target interaction.

- 2-((5-Amino-1,3,4-thiadiazol-2-yl)methyl) derivatives (): Demonstrated anticonvulsant and muscle relaxant activities, highlighting the role of heterocyclic substituents in neurological effects.

- Azepan-1-ylmethyl substituent : The larger cyclic amine may enhance bioavailability or receptor affinity compared to smaller groups, though this requires empirical validation .

Table 1: Position 2 Substituents and Associated Activities

Substituent Effects at Position 6

The 4-substituted phenyl group at position 6 influences potency and selectivity:

- 4-Methylphenyl () : Methyl derivatives showed superior anti-inflammatory and anticonvulsant activities compared to chloro-substituted analogs.

- 4-Chlorophenyl () : Chlorine’s electron-withdrawing effect may enhance metabolic stability but reduce anticonvulsant efficacy in some contexts .

- 4-Methoxyphenyl () : Present in pimobendan, a veterinary cardiotonic drug, demonstrating the versatility of aryl substituents in targeting diverse pathways .

Table 2: Position 6 Substituents and Activity Trends

Biological Activity

The compound 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group and an azepan moiety, which may contribute to its biological activity.

Research indicates that compounds in the dihydropyridazine class often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Dihydropyridazines have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, a related compound demonstrated a potent inhibitory effect on COX-2 comparable to indomethacin .

- Antimicrobial Activity : Dihydropyridazine derivatives have exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

A summary of the biological activities observed for 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is presented in the table below:

Case Studies

- Cyclooxygenase Inhibition : A study focused on the synthesis and evaluation of related dihydropyridazine compounds showed that they effectively inhibited COX-2, suggesting potential anti-inflammatory applications. The synthesized derivatives demonstrated improved physicochemical properties compared to traditional NSAIDs .

- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of various pyridazine derivatives, including those similar to 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting further development as antimicrobial agents .

Q & A

Q. What synthetic strategies are recommended to optimize the yield of 2-(azepan-1-ylmethyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one?

The compound can be synthesized via condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with azepane-1-carbaldehyde in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Key steps include:

- Reaction time : Overnight stirring at room temperature to ensure complete Schiff base formation .

- Purification : Acidification with HCl followed by recrystallization in 90% ethanol improves purity .

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of aldehyde to pyridazinone) and controlling pH during acidification minimizes by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should key spectral features be interpreted?

- IR spectroscopy : Confirm C=O stretch (~1685 cm⁻¹) and NH stretches (~3215 cm⁻¹) .

- ¹H NMR : Identify pyridazinone ring protons (δ 2.48–3.20 ppm for CH₂ groups) and aromatic protons (δ 7.13–7.93 ppm for 4-chlorophenyl) .

- ¹³C NMR : Verify carbonyl carbon (δ ~172 ppm) and azepane methylene carbons (δ 21–32 ppm) .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 314.74 for C₁₇H₁₂ClFN₂O) and rule out fragmentation artifacts .

Advanced Research Questions

Q. How can contradictions in reported antihypertensive activity data among pyridazinone derivatives be resolved?

Discrepancies arise due to structural variations (e.g., substituents on the triazole or phenyl rings) and assay conditions:

- Structural modifications : Compound 4e (88% yield) with a bromophenyl group showed higher activity than 4f (72% yield) with a methylphenyl group, likely due to enhanced electron-withdrawing effects stabilizing target interactions .

- Assay standardization : Use the non-invasive tail-cuff method consistently to measure blood pressure reduction in hypertensive models .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to predict activity trends .

Q. What computational methods are suitable for modeling PDE3/4 inhibition by this compound?

- Docking studies : Use AutoDock Vina to simulate binding to PDE3A/B active sites, focusing on interactions between the azepane moiety and hydrophobic pockets .

- MD simulations : Analyze stability of the pyridazinone ring in aqueous environments (e.g., GROMACS with CHARMM force fields) .

- Free energy calculations : Apply MM-PBSA to compare binding affinities of derivatives with varying N-alkyl groups .

Q. How should in vivo pharmacokinetic studies be designed to account for polymorphic forms?

- Polymorph screening : Use X-ray crystallography (e.g., Hirshfeld surface analysis) to identify stable hydrated forms, as seen in analogous pyridazinone hydrates .

- Bioavailability testing : Compare plasma concentrations of amorphous vs. monohydrate forms in dog models (2 mg/kg dose in methylcellulose suspension) .

- Solubility optimization : Test ethanol/water (60:40) mixtures to enhance dissolution rates of crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.